molecular formula C9H11N3O2 B3025322 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine CAS No. 40294-35-7

5,6-dimethoxy-1H-1,3-benzodiazol-2-amine

Cat. No. B3025322
CAS RN: 40294-35-7
M. Wt: 193.2 g/mol
InChI Key: POWPTEBMSHLSRA-UHFFFAOYSA-N
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Description

“5,6-dimethoxy-1H-1,3-benzodiazol-2-amine” is a chemical compound . It is a powder in physical form . The compound has a molecular weight of 193.21 .


Molecular Structure Analysis

The InChI code for “5,6-dimethoxy-1H-1,3-benzodiazol-2-amine” is 1S/C9H11N3O2/c1-13-7-3-5-6 (4-8 (7)14-2)12-9 (10)11-5/h3-4H,1-2H3, (H3,10,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“5,6-dimethoxy-1H-1,3-benzodiazol-2-amine” is a powder . It has a melting point of 225-227 degrees .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

5,6-Dimethoxy-1H-1,3-benzodiazol-2-amine is involved in chemical synthesis and structural analysis. For instance, it is used in the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds. These Schiff bases have shown significant DNA protective ability and strong antimicrobial activity, making them valuable in pharmacological research. One such compound demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy research (Gür et al., 2020).

Antimicrobial and Anticancer Evaluation

Research on derivatives of 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine has led to the development of compounds with notable antimicrobial and anticancer properties. For example, the utility of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal for constructing novel heterocyclic systems has been explored. These compounds demonstrated variable inhibitory effects in antimicrobial and anticancer screenings, underlining their potential in the development of new therapeutic agents (Ibrahim et al., 2022).

Synthesis and Properties of Photolabile Compounds

Compounds related to 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine have been synthesized for the study of photolabile benzoins. Carbamoyl derivatives of 3′,5′-dimethoxybenzoin, for example, have been prepared and analyzed for their properties. These compounds undergo rapid reactions upon photolysis, releasing carbamate anion and liberating the amine. Such studies are essential for understanding the behavior of photolabile compounds in various chemical and biological processes (Papageorgiou & Corrie, 1997).

Development of Herbicidal Agents

Research has also been conducted on the synthesis of compounds containing the 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine structure for potential use as herbicidal agents. These studies involve the design and synthesis of novel compounds with herbicidal activity, showcasing the diverse applications of this compound beyond the medical field (Liu & Shi, 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as phenylbenzimidazoles , which are known to interact with various biological targets.

Mode of Action

As a phenylbenzimidazole compound , it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Result of Action

Some compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines .

properties

IUPAC Name

5,6-dimethoxy-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-13-7-3-5-6(4-8(7)14-2)12-9(10)11-5/h3-4H,1-2H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWPTEBMSHLSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=N2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286651
Record name 5,6-Dimethoxy-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethoxy-1H-1,3-benzodiazol-2-amine

CAS RN

40294-35-7
Record name 5,6-Dimethoxy-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40294-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethoxy-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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